Home > Products > Screening Compounds P50739 > Dihydroergotoxine
Dihydroergotoxine - 11032-41-0

Dihydroergotoxine

Catalog Number: EVT-1186494
CAS Number: 11032-41-0
Molecular Formula: C34H41N5O8S
Molecular Weight: 679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A mixture of three different hydrogenated derivatives of ERGOTAMINE: DIHYDROERGOCORNINE; DIHYDROERGOCRISTINE; and DIHYDROERGOCRYPTINE. Dihydroergotoxine has been proposed to be a neuroprotective agent and a nootropic agent. The mechanism of its therapeutic actions is not clear, but it can act as an alpha-adrenergic antagonist and a dopamine agonist. The methanesulfonate salts of this mixture of alkaloids are called ERGOLOID MESYLATES.
Synthesis Analysis

The synthesis of dihydroergotoxine involves multiple steps that typically start with the extraction of ergot alkaloids from Claviceps purpurea. The primary methods include:

  1. Fermentation: The fungus is cultivated under controlled conditions to maximize the yield of alkaloids.
  2. Extraction: Alkaloids are extracted using solvents such as ethanol or methanol.
  3. Hydrogenation: The extracted alkaloids undergo hydrogenation to produce dihydro derivatives. This step often requires catalysts like palladium or platinum and specific conditions (temperature, pressure) to ensure complete reduction.
  4. Salification: The resulting dihydroalkaloids are converted into their mesylate forms by reacting them with methanesulfonic acid.

This multi-step synthesis requires careful control over reaction conditions to optimize yield and purity .

Molecular Structure Analysis

Dihydroergotoxine has a complex molecular structure characterized by a tetracyclic framework typical of ergot alkaloids. Its molecular formula is C104H140N12O24S3C_{104}H_{140}N_{12}O_{24}S_{3}, and it has a molecular weight of approximately 2,380 g/mol. The structure consists of several chiral centers, which contribute to its pharmacological activity.

Key Structural Features:

  • Tetracyclic Core: The backbone comprises four interconnected rings.
  • Hydrogenation Sites: Specific double bonds in the original ergot alkaloid structure are reduced in dihydro derivatives.
  • Functional Groups: Includes hydroxyl (-OH), amine (-NH), and sulfonate groups that enhance solubility and biological activity.

The stereochemistry of dihydroergotoxine plays a crucial role in its interaction with biological receptors .

Chemical Reactions Analysis

Dihydroergotoxine participates in various chemical reactions that can be categorized as follows:

  1. Receptor Binding: It acts on adrenergic, dopaminergic, and serotonergic receptors, demonstrating both agonistic and antagonistic properties.
  2. Metabolic Transformations: In vivo metabolism predominantly occurs in the liver via cytochrome P450 enzymes, particularly CYP3A4, leading to hydroxylated metabolites that retain some biological activity.
  3. Degradation Pathways: Under acidic or basic conditions, dihydroergotoxine can undergo hydrolysis or oxidation, affecting its efficacy.

These reactions are critical for understanding its pharmacokinetics and therapeutic applications .

Mechanism of Action

The mechanism of action for dihydroergotoxine is complex and not fully understood but involves:

  • Dopamine Receptor Modulation: It acts as an agonist at dopamine D2 receptors, which may enhance dopaminergic neurotransmission.
  • Serotonin Receptor Interaction: It influences serotonergic pathways that can affect mood and cognition.
  • Alpha-Adrenergic Receptor Activity: It exhibits antagonistic effects on alpha-adrenergic receptors, which may lead to vasodilation and improved cerebral blood flow.

Research indicates that these interactions may help mitigate cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's disease .

Physical and Chemical Properties Analysis

Dihydroergotoxine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its mesylate form, facilitating oral bioavailability.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data varies based on purity but generally falls within a range typical for organic compounds.

These properties influence its formulation into pharmaceutical preparations .

Applications

Dihydroergotoxine has several scientific and medical applications:

  1. Cognitive Enhancement: Used in treating age-related cognitive decline and dementia.
  2. Neuroprotection: Proposed as a neuroprotective agent due to its effects on neurotransmitter systems.
  3. Stroke Recovery: Aids in rehabilitation following cerebrovascular accidents by improving cerebral blood flow.

Despite its applications, clinical evidence supporting its efficacy remains mixed, necessitating further research into optimal dosing strategies and long-term effects .

Chemical Composition and Structural Characterization of Dihydroergotoxine

Molecular Structure and Isomeric Variants

Dihydroergotoxine, also known internationally as co-dergocrine mesilate or ergoloid mesylate, constitutes a meticulously defined mixture of four hydrogenated ergot peptide alkaloids in a specific ratio: dihydroergocornine mesylate (33.3%), dihydroergocristine mesylate (33.3%), α-dihydroergocryptine mesylate (16.7%), and β-dihydroergocryptine mesylate (16.7%) [6] [9]. This complex pharmaceutical compound is classified as a semi-synthetic derivative of naturally occurring ergot alkaloids, specifically obtained through catalytic hydrogenation of the corresponding ergotoxine alkaloids. The hydrogenation process selectively saturates the double bond at the 9-10 position of the lysergic acid moiety, converting it to dihydrolysergic acid. This modification fundamentally alters the molecule's pharmacological profile, notably reducing direct vasoconstrictive effects while enhancing receptor-modulating activities [1] [6].

The four constituent alkaloids share an identical tetracyclic ergoline ring system characteristic of ergot derivatives but differ exclusively in their amino acid-derived side chains attached to the peptide moiety. This structural variation arises from the incorporation of different proteinogenic amino acids during biosynthesis or semi-synthetic modification:

Table 1: Structural Characteristics of Dihydroergotoxine Components

Alkaloid ComponentAmino Acid PrecursorR¹ GroupR² Group
DihydroergocornineValine-CH(CH₃)₂-CH(CH₃)₂
DihydroergocristinePhenylalanine-CH₂C₆H₅-CH(CH₃)₂
α-DihydroergocryptineLeucine-CH₂CH(CH₃)₂-CH(CH₃)₂
β-DihydroergocryptineIsoleucine-CH(CH₃)CH₂CH₃-CH(CH₃)₂

The stereochemistry at chiral centers is rigorously controlled during synthesis, with the natural configuration (typically 5R,8R,10R) preserved to maintain biological activity. The mesylate (methanesulfonate) salt form enhances water solubility and stability, critical for pharmaceutical formulation. The molecular formula of the base compounds approximates C₃₁H₄₁N₅O₅ for dihydroergocristine and dihydroergocornine, and C₃₂H₄₃N₅O₅ for the dihydroergocryptine isomers, with molecular weights ranging between approximately 610-640 g/mol for the free bases [5] [8].

Synthesis Pathways and Semi-Synthetic Derivation from Ergot Alkaloids

The industrial synthesis of dihydroergotoxine initiates with the fermentation-derived ergot alkaloids produced by the fungus Claviceps purpurea, primarily ergocornine, ergocristine, ergocryptine, and ergotamine. The semi-synthetic pathway involves sequential chemical modifications:

  • Hydrolysis and Isolation: The natural ergopeptine alkaloids undergo controlled hydrolysis to yield lysergic acid and the respective peptide portions. Lysergic acid serves as the core building block.
  • Hydrogenation: The critical step involves catalytic hydrogenation (typically using palladium or platinum catalysts under controlled pressure and temperature) of the Δ⁹,¹⁰ double bond in the lysergic acid moiety. This yields dihydrolysergic acid, significantly reducing serotonin receptor-mediated vasoconstrictive potency while enhancing alpha-adrenergic blocking and dopaminergic activities [1] [9].
  • Re-condensation: The dihydrolysergic acid is then re-coupled with specific tripeptide chains corresponding to the desired final components. For dihydroergocornine, the tripeptide is composed of D-valine, L-valine, and L-proline. For dihydroergocristine, it incorporates D-phenylalanine, L-valine, and L-proline. α-Dihydroergocryptine uses D-leucine, L-valine, L-proline, while β-Dihydroergocryptine uses D-isoleucine, L-valine, L-proline. This step demands precise control over reaction conditions (solvents, temperature, coupling agents) to ensure correct peptide bond formation and stereochemical integrity [6] [9].
  • Salt Formation: The purified alkaloid bases are converted to their methanesulfonate (mesylate) salts to improve physicochemical properties like solubility and crystallinity.
  • Standardized Blending: The final pharmaceutical product is formulated by blending the four purified dihydrogenated alkaloid mesylates in the defined mass ratio (dihydroergocornine : dihydroergocristine : α-dihydroergocryptine : β-dihydroergocryptine = 3:3:2:1) to ensure batch-to-batch consistency and the desired pharmacological profile [6] [9].

This semi-synthetic approach leverages natural biosynthetic complexity while introducing specific modifications to tailor receptor interactions and enhance therapeutic utility for neurological indications.

Analytical Methodologies for Quantification

The complex isomeric composition of dihydroergotoxine necessitates sophisticated analytical techniques for precise quantification of individual components and quality control. Key methodologies include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with ultraviolet (UV) or photodiode array (PDA) detection remains a workhorse for routine analysis. Separation typically employs C₁₈ columns with mobile phases combining aqueous buffers (e.g., ammonium acetate, phosphate buffers) and organic modifiers (acetonitrile or methanol) under gradient elution conditions. Optimization focuses on resolving the structurally similar dihydroergocryptine isomers (α and β). Method validation ensures specificity, linearity (typically over 1-100 µg/ml range), precision (RSD < 2%), and accuracy (recovery 98-102%) [2] [10].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and specificity, especially crucial for analyzing low concentrations in biological matrices or characterizing minor impurities. Electrospray ionization (ESI) in positive ion mode generates prominent [M+H]⁺ ions. Quantification utilizes multiple reaction monitoring (MRM) transitions specific to each alkaloid and its major metabolites (e.g., m/z 610.4 → 223.1 for dihydroergocristine). LC-MS/MS allows quantification down to low nanogram per milliliter levels with high selectivity against matrix interferences [3] [8].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is indispensable for structural confirmation and assessing isomeric purity. However, the structural similarity of the components presents challenges in signal separation. Advanced solvent engineering significantly improves resolution:
  • Chloroform-Deuterated Dimethyl Sulfoxide (CDCl₃/DMSO-d₆) mixtures: Enhance separation of H5' proton resonances for α- and β-dihydroergocryptine compared to pure CDCl₃ [2].
  • Benzene-Deuterated Dimethyl Sulfoxide (C₆D₆/DMSO-d₆, 10:1 v/v): Provides optimal signal dispersion for the H5' protons of all four components and their hydroxy-metabolites, enabling reliable quantification based on integration of these distinct signals. This solvent mixture yields well-separated singlets for dihydroergocristine (~6.65 ppm), dihydroergocornine (~6.70 ppm), α-dihydroergocryptine (~6.72 ppm), and β-dihydroergocryptine (~6.78 ppm) H5' protons [2].
  • High-Performance Thin-Layer Chromatography (HPTLC): Although less common than HPLC for quantification, HPTLC offers a cost-effective option for fingerprint analysis and impurity profiling using specific derivatization agents for visualization under UV light [10].

Metabolite Identification and Biotransformation Pathways

Dihydroergotoxine undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major biotransformation pathway involves hydroxylation of the aromatic ring systems within the ergoline framework or on the alkyl side chains of the amino acid residues. Studies using rat, bovine, and human liver microsomes, followed by confirmation in human plasma after oral administration, have identified the principal metabolites [3] [7]:

  • Primary Metabolites: The major circulating metabolites are monohydroxylated derivatives of the parent alkaloids: 8'-Hydroxy-dihydroergocornine (8'-OH-DHC), 8'-Hydroxy-dihydroergocristine (8'-OH-DHCS), and 8'-Hydroxy-dihydroergocryptine (8'-OH-DHCP). Hydroxylation predominantly occurs at the 8' position (on the proline ring) or less frequently on the aromatic ring of the dihydrolysergic acid moiety or the amino acid side chains (e.g., phenyl ring of dihydroergocristine) [3].
  • Pharmacokinetic Profile: Human pharmacokinetic studies after oral dosing (e.g., 27 mg dihydroergotoxine mesylate) reveal a critical finding: the plasma concentrations (Cₘₐₓ and AUC) of these hydroxy-metabolites are consistently one order of magnitude higher than those of the parent dihydrogenated alkaloids. This indicates significant first-pass metabolism and suggests that the metabolites contribute substantially to the overall pharmacological activity of dihydroergotoxine [3].

Properties

CAS Number

11032-41-0

Product Name

Dihydroergotoxine

IUPAC Name

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C34H41N5O8S

Molecular Weight

679.8 g/mol

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)

InChI Key

ADYPXRFPBQGGAH-UHFFFAOYSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Solubility

62.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Alkaloids, Hydrogenated Ergot
Co-Dergocrine
Dihydroergotoxin
Dihydroergotoxine
Ergot Alkaloids, Hydrogenated
Hydrogenated Ergot Alkaloids

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.